molecular formula C13H12N2O4 B13472271 (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione

(S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione

Cat. No.: B13472271
M. Wt: 260.24 g/mol
InChI Key: HGPRKOYQOBYISD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring fused with an isoindolinone moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while reduction can produce various piperidine-based compounds.

Scientific Research Applications

(S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)pyrrolidine-2,5-dione
  • (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)morpholine-2,6-dione

Comparison: Compared to these similar compounds, (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione stands out due to its unique piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

(3S)-3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)/t9-/m0/s1

InChI Key

HGPRKOYQOBYISD-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3O

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O

Origin of Product

United States

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